DISSBBOC is classified as a sulfonamide derivative featuring a benzo[d][1,3]dioxole moiety. It was first synthesized in 2007 by a Japanese research team and has since been utilized in pharmacological studies due to its diverse biological properties. The molecular formula of DISSBBOC is , with a molecular weight of 384.49 g/mol.
The synthesis of DISSBBOC involves several steps:
The synthesis can be characterized by various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which confirm the structure and purity of the final product .
DISSBBOC features a complex molecular structure characterized by the following components:
The InChI Key for DISSBBOC is ADPPUNWERBTQBM-UHFFFAOYSA-N, and its SMILES representation is CC(C)CN(CC(C)C)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2.
DISSBBOC can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications in medicinal chemistry .
The mechanism of action of DISSBBOC is primarily linked to its interactions with biological targets:
Research indicates that DISSBBOC may modulate pathways related to oxidative stress and apoptosis, highlighting its therapeutic potential.
DISSBBOC possesses several notable physical and chemical properties:
These properties suggest that DISSBBOC is stable under normal laboratory conditions but sensitive to light and heat.
DISSBBOC has several scientific applications:
The compound's versatility makes it valuable in both academic research and industrial applications .
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1